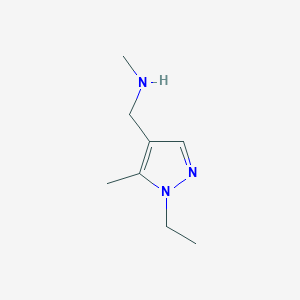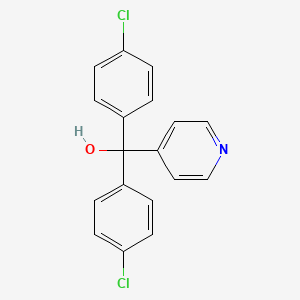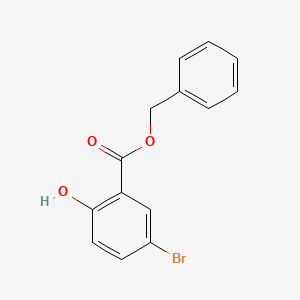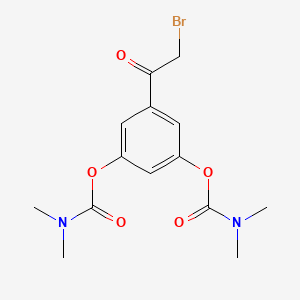
5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate)
Overview
Description
5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDPB and is widely used in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Biological Activity
- Microwave-assisted Synthesis for Biological Activities : A study described the synthesis of derivatives related to 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) using microwave irradiation. These derivatives exhibited significant antibacterial and anti-TB activities, particularly against Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis H37Rv (Baba et al., 2017).
Material Synthesis and Characterization
- Synthesis and Characterization of Derivatives : Another research focused on the synthesis and characterization of a tetraphenylborate salt of bambuterol, a derivative of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate). This compound was analyzed using IR, mass, and 1H NMR analyses, indicating its potential in material science (Mostafa et al., 2015).
Applications in Polymer Synthesis
- Macrocyclic Monomer Synthesis : Research on the synthesis of bis(5-carbomethoxy-1,3-phenylene)-30-crown-4 from derivatives of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) provided insights into the development of new polymers with predominantly hydrocarbon character (Gibson & Delaviz, 1994).
Antibacterial and Antimicrobial Applications
- Antibacterial and Antimycobacterial Activities : Another study highlighted the synthesis of bis{2-[2-(substituted benzylidene)hydrazinyl]thiazole} derivatives from 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) analogs. These compounds showed high antibacterial activity against various bacterial strains, including B. subtilis and E. coli (Kumar Baba et al., 2018).
Miscellaneous Applications
Potential in Diels–Alder Polymerization Processes : A study focused on the synthesis of 5, 5′-linked bis(1,2,4-triazines) as potential monomers in Diels–Alder polymerization, derived from compounds related to 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) (Bruce et al., 1995).
Molecular Structures in Coordination Chemistry : Research involving bisthienylethenes containing N,O-donor binding sites, similar in structure to 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate), showed distinct magnetic behaviors and photochromic properties, highlighting their potential in coordination chemistry (Cao et al., 2015).
Future Directions
: Khazhiev, S. Y., Khusainov, M. A., Khalikov, R. A., Kataev, V. A., Tyumkina, T. V., Meshcheryakova, E. S., Khalilov, L. M., & Kuznetsov, V. V. (2021). Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane. Russian Journal of Organic Chemistry, 57(9), 1268–1274. Link
: Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. (2020). Russian Journal of Organic Chemistry, 56(1), 1–6. Link
: Vibrational Characterization and Molecular Electronic Investigations of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. (2022). Journal of Fluorescence, 32(1), 1–11. Link
properties
IUPAC Name |
[3-(2-bromoacetyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O5/c1-16(2)13(19)21-10-5-9(12(18)8-15)6-11(7-10)22-14(20)17(3)4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWCLPRSQHCCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231301 | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) | |
CAS RN |
81732-49-2 | |
| Record name | C,C′-[5-(2-Bromoacetyl)-1,3-phenylene] bis(N,N-dimethylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



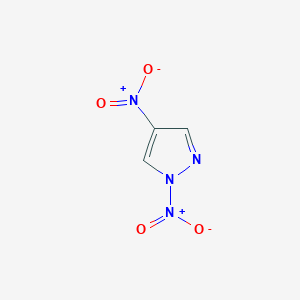
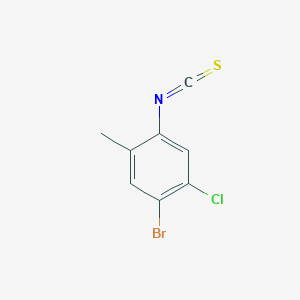
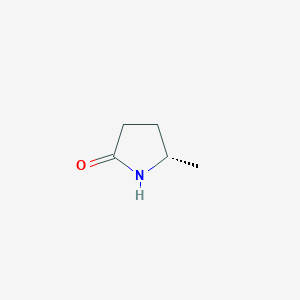
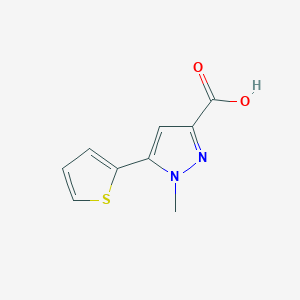
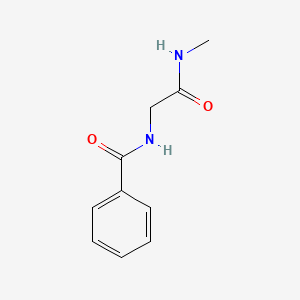
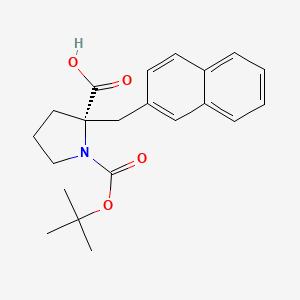
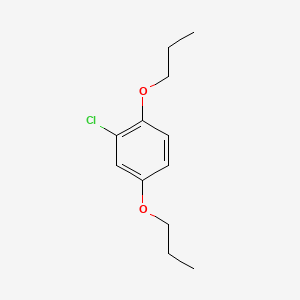
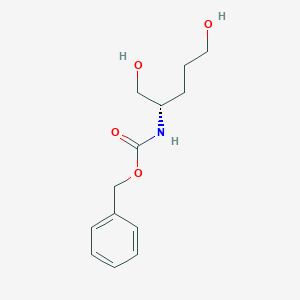
![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)
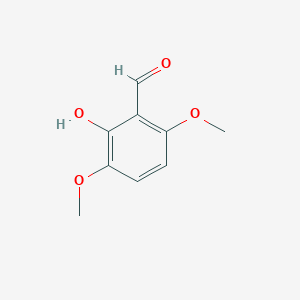
![5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid](/img/structure/B1609578.png)
